

# Spectroscopic Analysis of 2-Methoxy-6-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzoic acid

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This technical guide provides a detailed overview of the spectroscopic data for **2-Methoxy-6-methylbenzoic acid**, a significant intermediate in the synthesis of agrochemicals such as the fungicide metrafenone.[1] While comprehensive experimental spectra for this specific compound are not widely available in public databases, this document compiles its known physical properties and presents predicted spectroscopic data based on its chemical structure and analysis of analogous compounds. Furthermore, it outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.

## **Compound Overview**

**2-Methoxy-6-methylbenzoic acid** (CAS No. 6161-65-5) is an organic aromatic compound with the molecular formula  $C_9H_{10}O_3$  and a molecular weight of 166.17 g/mol .[1][2] Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a methyl group at position 6. This substitution pattern creates steric hindrance that influences its chemical reactivity and physical properties, such as its melting point of 137–138°C.[1]

# **Spectroscopic Data**

The following tables summarize the predicted and expected spectroscopic data for **2-Methoxy-6-methylbenzoic acid**. This data is crucial for the structural elucidation and quality control of



the compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10.0 - 13.0	Singlet (broad)	1H	-COOH
~6.8 - 7.4	Multiplet	3H	Ar-H
~3.8 - 4.0	Singlet	3H	-OCH₃
~2.3 - 2.5	Singlet	3H	-СНз

Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The aromatic protons are expected to show complex splitting patterns due to their coupling with each other. Characteristic peaks for the methoxy and aromatic protons are expected in the ranges of  $\delta$  3.8–4.0 ppm and  $\delta$  6.5–7.5 ppm, respectively.[1]

<sup>13</sup>C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170 - 175	C=O (Carboxylic Acid)
~155 - 160	C-OCH₃ (Aromatic)
~135 - 140	C-CH₃ (Aromatic)
~110 - 130	C-H and C-COOH (Aromatic)
~55 - 60	-OCH₃
~15 - 20	-CH₃

## Infrared (IR) Spectroscopy

Significant IR Absorptions (Predicted)



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2500 - 3300	Broad	O-H Stretch	Carboxylic Acid
~3000	Medium	C-H Stretch	Aromatic
~2950	Medium	C-H Stretch	Methyl/Methoxy
1680 - 1720	Strong	C=O Stretch	Carboxylic Acid
1580 - 1620	Medium	C=C Stretch	Aromatic Ring
1250 - 1300	Strong	C-O Stretch	Aryl Ether
1000 - 1100	Medium	C-O Stretch	Methoxy

## **Mass Spectrometry (MS)**

Expected Fragmentation Pattern (Electron Ionization - EI)

m/z Ratio	Interpretation
166	[M] <sup>+</sup> (Molecular Ion)
151	[M - CH <sub>3</sub> ] <sup>+</sup>
148	[M - H <sub>2</sub> O] <sup>+</sup>
135	[M - OCH <sub>3</sub> ]+
121	[M - COOH]+
105	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

# **Experimental Protocols**

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like **2-Methoxy-6-methylbenzoic acid**.



## **NMR Spectroscopy**

#### Sample Preparation:

- Weigh approximately 5-20 mg of the solid sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Ensure complete dissolution of the sample. Gentle warming or sonication may be applied if necessary.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube and wipe the outside with a lint-free tissue.

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which improves the resolution of the spectra.
- Tune and match the probe for the nucleus being observed (1H or 13C).
- Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
- Acquire the NMR spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.



• Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die.

#### Data Acquisition:

- Place the KBr pellet into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

### **Mass Spectrometry (Electron Ionization - EI)**

Sample Introduction (Direct Insertion Probe):

- Load a small amount of the solid sample (typically less than 1 mg) into a capillary tube.
- Insert the capillary tube into the direct insertion probe.
- Introduce the probe into the high-vacuum source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample directly into the ionization chamber.

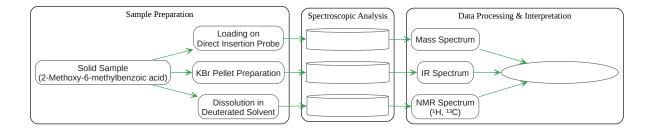


#### Data Acquisition:

- The volatilized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion at a specific m/z value.
- The data system generates a mass spectrum, which is a plot of ion intensity versus m/z.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.



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General workflow for spectroscopic analysis of a solid organic compound.

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#### References

- 1. 2-Methoxy-6-methylbenzoic acid | 6161-65-5 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
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